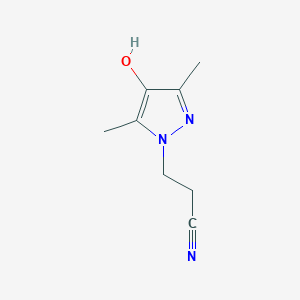
3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the molecular formula C8H11N3O . It is a pyrazole derivative, which is a class of compounds that have gained significant attention due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole-based ligands, such as “this compound”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The pyrazole ring is substituted with a hydroxy group at position 4 and two methyl groups at positions 3 and 5 .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, their reactions with primary amines can lead to the formation of the corresponding enamino nitriles . Additionally, they can react with hydrazine hydrate to form enehydrazino nitriles, which can undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Research in heterocyclic chemistry has highlighted the utility of pyrazole derivatives, including compounds similar to 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, in synthesizing a variety of novel heterocyclic compounds. For instance, the reaction of 3,5-dimethyl-4-formylpyrazoles with selenoacetals has led to the chemoselective synthesis of unknown 2-(pyrazol-4-yl)-1,3-diselenane hydrochlorides, showcasing the reactivity and potential of pyrazole-based compounds in creating novel selenoorganic structures (Papernaya et al., 2013). Similarly, the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives via a one-pot three-component condensation process illustrates the versatility of pyrazole derivatives in catalyzing reactions for creating complex organic structures (Hazeri et al., 2014).
Catalysis and Material Science
Pyrazole derivatives are also significant in the field of material science and catalysis. The immobilization of iron(II) complexes on carbon materials for oxidation reactions demonstrates the catalytic applications of pyrazole-containing compounds (Martins et al., 2013). This research exemplifies how such compounds can be used to create efficient, selective, and recyclable catalysts for industrial applications.
Nanotechnology and Magnetic Catalysis
In nanotechnology, pyrazole derivatives have been utilized to develop magnetic catalysts for synthesizing a variety of organic compounds. The use of ZnFe2O4 nanoparticles as catalysts in the synthesis of pyran and pyrazole derivatives under solvent-free conditions highlights the role of pyrazole-based compounds in enhancing green chemistry practices (Safaei‐Ghomi et al., 2015).
Environmental Applications
The synthesis and characterization of pyrazole derivatives for corrosion inhibition in steel provide insights into the environmental applications of these compounds. Their effectiveness in protecting steel against corrosion in acidic solutions demonstrates the potential of pyrazole-based inhibitors in industrial corrosion management (Ouali et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile are tubulin proteins and Leishmania major pteridine reductase 1 (LmPTR1) . Tubulin proteins are crucial for cell division and maintaining cell structure, while LmPTR1 is a key enzyme in the folate metabolism pathway of Leishmania parasites .
Mode of Action
The compound interacts with its targets by inhibiting their function. In the case of tubulin proteins, it prevents their polymerization , disrupting the formation of microtubules necessary for cell division. For LmPTR1, the compound binds to the enzyme’s active site, inhibiting its activity .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell division process , leading to cell cycle arrest and ultimately cell death . The inhibition of LmPTR1 disrupts the folate metabolism pathway in Leishmania parasites, affecting their survival and proliferation .
Pharmacokinetics
and a long dissociation half-life. These properties suggest that the compound could have good bioavailability and a sustained effect.
Result of Action
The molecular and cellular effects of the compound’s action include disruption of cell division due to inhibition of tubulin polymerization , and impaired survival and proliferation of Leishmania parasites due to disruption of the folate metabolism pathway .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . .
Future Directions
Pyrazole derivatives, including “3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile”, have a wide range of applications and continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, these compounds can be used as a model for further developments in catalytic processes relating to catecholase activity .
Biochemical Analysis
Biochemical Properties
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(4-hydroxy-3,5-dimethylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-8(12)7(2)11(10-6)5-3-4-9/h12H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKJTPSLOBVBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
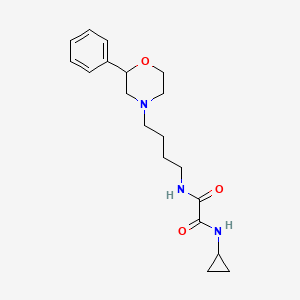

![N-(3-chloro-2-methylphenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2749295.png)
![2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2749296.png)
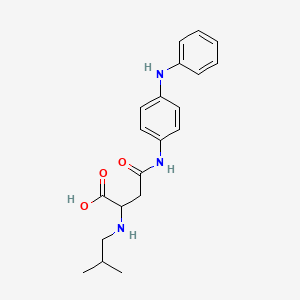
![ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
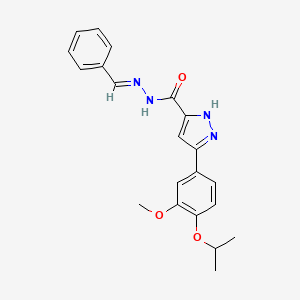

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2749301.png)
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2749305.png)
![2-(4-chlorophenyl)-N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B2749306.png)
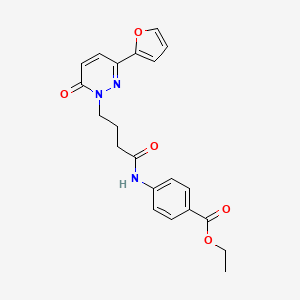
![2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2749310.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide](/img/structure/B2749312.png)
